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molecular formula C8H10O3S B8749450 2-Hydroxymethylthiophene-5-carboxylic acid ethyl ester CAS No. 1000342-25-5

2-Hydroxymethylthiophene-5-carboxylic acid ethyl ester

Cat. No. B8749450
M. Wt: 186.23 g/mol
InChI Key: RRYJRGXPFSRDHI-UHFFFAOYSA-N
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Patent
US09365553B2

Procedure details

Diethyl 2,5-thiophenedicarboxylate (1.14 g, 5 mmol) synthesized in Production Example 71 was dissolved in ethanol, and sodium tetrahydroborate (113 mg, 3 mmol) was added thereto. The mixture was stirred for 3 days at a room temperature. After the completion of the reaction was confirmed by HPLC, water was added to the mixture, and the resulting mixture was concentrated under a reduced pressure. The residue was dissolved in ethyl acetate, washed with water and a saturated sodium chloride aqueous solution, and then dried over anhydrous magnesium sulfate, and the solvent was distilled off. The resulting residue was purified by flash column chromatography (Yamazen Hi-Flash column, silica gel, hexane/ethyl acetate (volume ratio)=3:2) to give the title compound (491 mg, 52.7%) as an oily substance.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
52.7%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([C:6](OCC)=[O:7])=[CH:4][CH:3]=[C:2]1[C:11]([O:13][CH2:14][CH3:15])=[O:12].[BH4-].[Na+].O>C(O)C>[OH:7][CH2:6][C:5]1[S:1][C:2]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
S1C(=CC=C1C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
113 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 days at a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated under a reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution, and then dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash column chromatography (Yamazen Hi-Flash column, silica gel, hexane/ethyl acetate (volume ratio)=3:2)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OCC1=CC=C(S1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 491 mg
YIELD: PERCENTYIELD 52.7%
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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